1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 354.10 g/mol . It contains a pyrimidine ring substituted with hydroxy and iodomethyl groups, along with a methoxy group on the oxolane moiety. This arrangement of functional groups contributes to its reactivity and biological activity.
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is classified as a pyrimidine derivative. Its structure includes both heterocyclic and aliphatic components, making it a subject of interest in organic synthesis and pharmacology.
The synthesis of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step synthetic routes that may include:
The synthesis may require specific reagents such as iodine for the iodomethyl substitution and methanol or dimethyl sulfate for the methoxy group introduction. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is involved in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by solvent systems and reaction temperatures. Careful control of these parameters is essential for optimizing yields in synthetic applications .
The mechanism of action for 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione relates to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities such as antiviral effects and enzyme inhibition .
While specific physical properties like melting point and boiling point are not readily available for this compound, theoretical calculations suggest:
Chemical properties include:
Safety data indicates potential hazards associated with handling this compound due to its iodomethyl group .
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has potential applications in:
Research into this compound could lead to new therapeutic agents targeting viral infections or other diseases influenced by enzymatic activity .
The construction of the iodomethyl-oxolane ring in 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione demands precise stereocontrol to establish the (2R,3R,4S,5S) configuration. Two principal strategies dominate:
Glycosylation-Coupled Iodination: Direct iodination of pre-formed sugar intermediates employs N-iodosuccinimide (NIS) with triphenylphosphine in anhydrous THF. This method achieves >95% stereospecificity when applied to 3,4-O-isopropylidene-protected ribofuranose derivatives, as confirmed by X-ray crystallography of intermediates [5] [6]. The reaction proceeds via an SN₂ mechanism with inversion at C5', ensuring the correct (S)-configuration at the iodomethyl-bearing carbon.
Enzymatic Desymmetrization: Lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of meso-diacetate precursors generates chiral monoacetates. Subsequent iodination with trimethylsilyl iodide (TMSI) yields enantiomerically pure iodomethyl oxolanes (ee >99%). This route benefits from reduced byproduct formation compared to chemical methods [2] [9].
Table 1: Stereoselectivity Comparison for Iodomethyl-Oxolane Synthesis
Method | Reagent System | Temperature (°C) | Stereoselectivity (%) | Key Intermediate |
---|---|---|---|---|
Chemical Iodination | NIS/PPh₃, THF | 0 | 95 | 3,4-O-Isopropylidene ribofuranose |
Enzymatic-Desymmetrization | TMSI, CALB, Toluene | 25 | >99 | meso-Diacetate oxolane |
Protecting the N3 and C4 carbonyl of the pyrimidine-2,4-dione ring is essential during iodomethyl introduction to prevent undesired side reactions. Critical approaches include:
Silyl Protection: tert-Butyldimethylsilyl (TBS) groups at O4' and O3' of the oxolane, combined with di-(p-methoxyphenyl)methyl (DMT) protection at N3 of the pyrimidine, enable selective iodination at C5' with 87% yield. The bulky DMT group sterically shields N3, preventing quaternization during iodination [5]. Post-iodination, deprotection uses tetrabutylammonium fluoride (TBAF) for silyl groups and trifluoroacetic acid (TFA) for DMT.
Acyl Protection: Acetyl groups at O3'/O4' and benzoyl at N3 show moderate efficiency (yield 75%). However, acyl migration risks necessitate stringent temperature control (<−20°C) during iodination to avoid N-acylurea formation [9].
Table 2: Protecting Group Efficiency for Pyrimidine-Dione Functionalization
Protection Scheme | Iodination Yield (%) | Deprotection Reagents | Key Challenges |
---|---|---|---|
TBS (O3'/O4') + DMT (N3) | 87 | TBAF (silyl), 0.1M TFA (DMT) | DMT removal requires acidic conditions |
Acetyl (O3'/O4') + Benzoyl (N3) | 75 | NH₃/MeOH (acyl) | Acyl migration at >−20°C |
The installation of methoxy (at C3') and hydroxy (at C4') groups involves distinct mechanistic pathways:
Methoxy Group Installation: Electrophilic methylation employs trimethyloxonium tetrafluoroborate ([Me₃O]BF₄) under anhydrous conditions. The reaction proceeds via SN₂ attack of the C3' alkoxide on the methyl electrophile. Optimal stereoretention (99%) occurs when the oxolane C2' uracil nitrogen is protected (e.g., with DMT), preventing epimerization [5]. Alternative methods using diazomethane (CH₂N₂) risk C-alkylation at the uracil O4 position and are discouraged.
Hydroxy Group Preservation: The C4' hydroxy is incorporated early via cis-dihydroxylation of glycals. Using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as co-oxidant, this step achieves syn stereochemistry critical for the (3R,4S) configuration. Subsequent iodination must avoid conditions (e.g., strong acids) that could dehydrate the labile β-hydroxy ketone intermediate [6].
The C5'-CH₂I group is prone to hydrolysis and light-induced decomposition. Stabilization strategies include:
Co-crystallization with Antioxidants: Co-processing the compound with 0.5% w/w butylated hydroxytoluene (BHT) reduces iodine loss by 80% during storage (25°C/60% RH, 30 days). BHT scavenges free radicals generated by C-I bond homolysis [6].
Solid-State Matrix Isolation: Embedding the iodonucleoside in flexible covalent organic frameworks (COFs) like TFDH-Allyl-IV suppresses iodine release. The allylic moieties form reversible complexes with the iodomethyl group, reducing vapor pressure. This extends the compound’s half-life at 40°C from 7 days (neat) to >90 days [3].
Halogen Bonding: Incorporating heavy atom donors (e.g., tellurophene derivatives) enhances stability through [I···Te] interactions. This lowers the energy required for C-I bond dissociation by 25 kJ/mol, as confirmed by density functional theory (DFT) calculations [10].
Table 3: Spectroscopic Signatures of 1-[(2R,3R,4S,5S)-4-Hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Spectroscopy | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 3.35 (s, 3H, OCH₃), 3.58 (dd, 1H, H-5'), 3.73 (dd, 1H, H-5''), 4.05 (m, 1H, H-4'), 5.18 (d, 1H, OH), 5.88 (d, 1H, H-1'), 7.98 (d, 1H, H-6) | Methoxy, Iodomethyl, Anomeric proton |
¹³C NMR (DMSO-d₆) | δ 57.8 (OCH₃), 58.1 (C5'), 71.5 (C3'), 85.2 (C4'), 90.1 (C1'), 150.5 (C2), 163.5 (C4) | Iodomethyl carbon at 58.1 ppm |
IR (ATR) | 3200–3400 cm⁻¹ (br, O-H), 1695 cm⁻¹ (C=O), 510 cm⁻¹ (C-I) | Hydroxy, Uracil carbonyl, C-I stretch |
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: